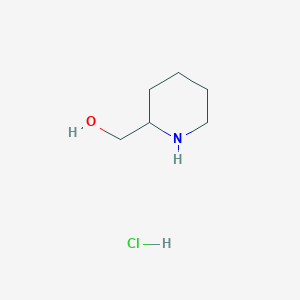

Piperidin-2-ylmethanol hcl

Overview

Description

Piperidin-2-ylmethanol hydrochloride, also known as Piperidin-2-ylmethanol HCL, is a chemical compound with the molecular weight of 151.64 . It is a derivative of piperidine, a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of Piperidin-2-ylmethanol HCL is represented by the InChI code1S/C6H13NO.ClH/c8-5-6-3-1-2-4-7-6;/h6-8H,1-5H2;1H . This indicates that the compound consists of a piperidine ring attached to a methanol group, along with a hydrochloride group. Chemical Reactions Analysis

Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of Piperidin-2-ylmethanol HCL include its molecular weight of 151.64 . More detailed properties such as melting point, boiling point, solubility, and others are not provided in the retrieved papers.Scientific Research Applications

Synthesis of Novel Compounds

- Piperidin-2-ylmethanol hcl is used in the stereoselective synthesis of novel cis-2-cyanomethyl-4-phenylpiperidines. These compounds are synthesized using a microwave-assisted aziridine to piperidine ring expansion, followed by radical-induced nitrile translocation. This method is significant for the preparation of methyl cis-(1-arylmethyl-4-piperidin-2-yl)acetates (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2012).

Structural and Synthetic Studies

- Studies on structures like 2-(piperidine-1-ylmethyl)cyclohexanamine have been conducted, focusing on Mannich reaction mechanisms. These studies involve experimental methods for extracting structures and analyzing them using various spectroscopic techniques. The use of piperidine derivatives in such syntheses demonstrates their versatility in chemical reactions (Taheri, Soleymani, Hosn, Rajabzadeh, Darvish, & Branch, 2012).

Corrosion Inhibition

- Piperidine derivatives, including Piperidin-2-ylmethanol hcl, have been studied for their potential as corrosion inhibitors on metal surfaces. Their interaction with iron surfaces has been investigated through theoretical methods like Density Functional Theory (DFT), providing insights into their efficacy in preventing corrosion (Belghiti, Echihi, Mahsoune, Karzazi, Aboulmouhajir, Dafali, & Bahadur, 2018).

Bioactivity Studies

- Piperidine derivatives have been synthesized and evaluated for their cytotoxicity and enzyme inhibitory activities. This research is crucial for drug discovery, as it explores the potential medicinal applications of these compounds (Unluer, Gul, Demirtas, Sakagami, Umemura, Tanc, Kazaz, & Supuran, 2016).

Volumetric Properties in Solutions

- The volumetric properties of Piperidin-2-ylmethanol hcl in aqueous media have been examined. Research in this area focuses on the effect of temperature on density and excess volumes of mixing, offering valuable data for applications in solution chemistry (Kul, Bhat, Hums, Miller, & Sener, 2013).

Synthesis of Intermediate Compounds

- Piperidin-2-ylmethanol hcl plays a role in the synthesis of intermediate compounds such as 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, which are crucial in the production of more complex chemical entities (Li, 2012).

Mechanism of Action

Target of Action

Piperidin-2-ylmethanol HCl, a derivative of piperidine, is a synthetic fragment used in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to interact with their targets, leading to various changes . The specific interaction of Piperidin-2-ylmethanol HCl with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Piperidine derivatives are known to be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The specific pathways affected by Piperidin-2-ylmethanol HCl and their downstream effects are yet to be determined.

Pharmacokinetics

A stereoisomer of piperidin-2-ylmethanol has been shown to have distinct pharmacokinetic features . The impact of these properties on the bioavailability of Piperidin-2-ylmethanol HCl is yet to be elucidated.

Result of Action

Piperidine derivatives are known to have biological and pharmacological activity . The specific molecular and cellular effects of Piperidin-2-ylmethanol HCl’s action are yet to be determined.

Action Environment

The initiation of intramolecular cyclization in piperidine derivatives is known to occur through the activation of various functional groups or bonds, which usually requires the addition of a catalyst, an oxidizing or a reducing agent (depending on the substrate), and the maintenance of the environment .

Future Directions

Piperidine derivatives, including Piperidin-2-ylmethanol HCL, have significant potential in the field of drug discovery . They are being utilized in different therapeutic applications, and their synthesis is an important task of modern organic chemistry . The future research directions may include the development of more efficient synthesis methods, exploration of new therapeutic applications, and detailed study of their mechanisms of action .

properties

IUPAC Name |

piperidin-2-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-5-6-3-1-2-4-7-6;/h6-8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMUHLXTZRUZDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589264 | |

| Record name | (Piperidin-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56098-47-6 | |

| Record name | (Piperidin-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

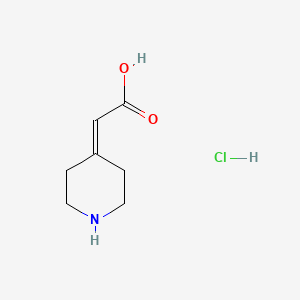

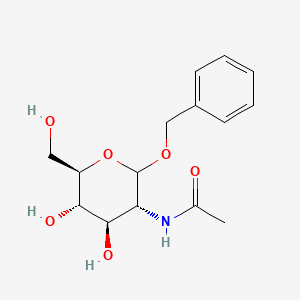

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[4-[(4-Methyl-1-piperazinyl)carbonyl]phenoxy]-3,3-diethyl-N-[(1S)-1-[3,4-(methylenedioxy)phenyl]butyl]-4-oxo-1-azetidinecarboxamide](/img/structure/B1368967.png)